molecular formula C7H7BF2O2S B13462616 (4-((Difluoromethyl)thio)phenyl)boronic acid

(4-((Difluoromethyl)thio)phenyl)boronic acid

Cat. No.: B13462616
M. Wt: 204.01 g/mol
InChI Key: RVGSQALTUKOJSD-UHFFFAOYSA-N
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Description

(4-((Difluoromethyl)thio)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O2S and a molecular weight of 204.002 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a difluoromethylthio group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of aryl halides using diboron reagents under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of boronic acids, including (4-((Difluoromethyl)thio)phenyl)boronic acid, often employs continuous flow processes to enhance efficiency and yield. These methods leverage automated systems for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-((Difluoromethyl)thio)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenols, boranes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-((Difluoromethyl)thio)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((Difluoromethyl)thio)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((Difluoromethyl)thio)phenyl)boronic acid is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity and selectivity .

Properties

Molecular Formula

C7H7BF2O2S

Molecular Weight

204.01 g/mol

IUPAC Name

[4-(difluoromethylsulfanyl)phenyl]boronic acid

InChI

InChI=1S/C7H7BF2O2S/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4,7,11-12H

InChI Key

RVGSQALTUKOJSD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)SC(F)F)(O)O

Origin of Product

United States

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